The synthesis of PMPMEase-IN L-23 involves several key steps that focus on creating a compound capable of selectively inhibiting polyisoprenylated methylated protein methyl esterase.
Methods and Technical Details:
The synthesis process is designed to yield a high-purity product that can be characterized and tested for biological activity against polyisoprenylated methylated protein methyl esterase.
The molecular structure of PMPMEase-IN L-23 can be elucidated using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Structure Data:
Crystallographic studies may provide further insights into how PMPMEase-IN L-23 fits into the active site of polyisoprenylated methylated protein methyl esterase, influencing its inhibitory efficacy .
PMPMEase-IN L-23 participates in several chemical reactions primarily characterized by its interaction with polyisoprenylated methylated protein methyl esterase.
Reactions and Technical Details:
Experimental assays have demonstrated varying degrees of inhibition across different concentrations of PMPMEase-IN L-23, providing insights into its potency and efficacy .
The mechanism of action of PMPMEase-IN L-23 involves its selective inhibition of polyisoprenylated methylated protein methyl esterase.
Process and Data:
Experimental data indicate that this inhibition leads to altered cellular responses in cancer cells, making it a candidate for therapeutic development .
Understanding the physical and chemical properties of PMPMEase-IN L-23 is essential for assessing its suitability for biological applications.
Physical Properties:
Chemical Properties:
PMPMEase-IN L-23 has significant potential applications in scientific research, particularly in oncology.
Ongoing research aims to elucidate more about its pharmacological profile and potential clinical applications .
Polyisoprenylated methylated protein methyl esterase (PMPMEase), also identified as Sus scrofa carboxylesterase or its human homolog carboxylesterase 1 (hCE1), is a serine hydrolase that catalyzes the demethylation of polyisoprenylated methylated proteins. This enzymatic reaction constitutes the sole reversible step in the polyisoprenylation pathway—a critical post-translational modification system enabling membrane association and functional activation of monomeric G-proteins (e.g., Ras, RhoA, Rac1) and other signaling proteins [1] [2]. The enzyme operates in tandem with polyisoprenylated protein methyl transferase (PPMTase), which catalyzes methylation. Together, they maintain a dynamic equilibrium between methylated (ester) and demethylated (carboxylate) forms of polyisoprenylated proteins, thereby regulating their subcellular localization and participation in oncogenic, migratory, and cytoskeletal reorganization pathways [1] [6].
Structurally, PMPMEase possesses a hydrophobic active site that preferentially accommodates polyisoprenyl moieties—a feature distinguishing it from other serine hydrolases. X-ray crystallographic studies of hCE1 confirm this topology, enabling selective interaction with farnesylated (C15) or geranylated (C10/C15) protein substrates [1] [2]. This specificity underpins PMPMEase’s role in modulating the activity of G-proteins implicated in cancers and neurodegenerative processes [8].
PMPMEase dysregulation is a hallmark of multiple malignancies. Key evidence supporting its therapeutic targeting includes:
Table 1: PMPMEase Overexpression in Human Cancers
Cancer Type | Overexpression Frequency | Fold Increase vs. Normal | Reference |
---|---|---|---|
Colorectal Adenocarcinoma | 88.6% | 3.2–3.5× (Mean score: 294.8) | [2] |
Prostate Adenocarcinoma | 94.5% | 1.5–9.8× (CRPC lines) | [6] |
PMPMEase-IN L-23 (2-trans-geranylthioethanesulfonyl fluoride) is a mechanism-based, irreversible inhibitor engineered to exploit PMPMEase’s catalytic mechanism and substrate preferences. Its design and characteristics include:
Table 2: Kinetic Parameters of PMPMEase Inhibitors
Inhibitor | Polyisoprenyl Group | k~obs~*/[I] (M⁻¹s⁻¹) | Relative Potency vs. PMSF |
---|---|---|---|
PMSF | Phenyl | 6 | 1× |
L-50 (S-phenyl) | None | 180 | 30× |
L-51 (S-benzyl) | Benzyl | 350 | 58× |
L-28 (S-trans,trans-farnesyl) | Farnesyl (C15) | 2,000 | 333× |
L-23 (S-trans-geranyl) | Geranyl (C10) | 4,100 | 683× |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7